molecular formula C15H15N3O5S2 B2987686 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 1903520-10-4

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2987686
CAS No.: 1903520-10-4
M. Wt: 381.42
InChI Key: MGKNAATUKQUUJZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step process involving the construction of the thienopyrimidine core, followed by functional group modifications and subsequent sulfonamide formation. The reaction conditions often involve controlled temperatures, catalysts, and solvents to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzenesulfonamide may involve large-scale reactors, continuous flow systems, and advanced purification techniques such as crystallization, distillation, and chromatography to ensure scalability and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

  • Reduction: Reduction reactions lead to the formation of reduced derivatives.

  • Substitution: Undergoes nucleophilic or electrophilic substitution reactions at specific positions on the aromatic or thienopyrimidine rings.

Common Reagents and Conditions:
  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Lithium aluminium hydride, sodium borohydride.

  • Substitution reagents: Halogens, sulfonyl chlorides, alkylating agents.

Major Products: The primary products of these reactions vary depending on the specific reagents and conditions used but typically include various functionalized derivatives that retain the core structure.

Scientific Research Applications

Chemistry: N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzenesulfonamide is utilized in synthetic organic chemistry as a building block for more complex molecules.

Medicine: Preliminary studies suggest its potential use in medicinal chemistry for developing new pharmaceuticals, particularly those targeting specific biochemical pathways related to its unique structure.

Industry: In industrial applications, this compound can serve as a precursor for advanced materials or as an intermediate in the synthesis of other high-value chemicals.

Mechanism of Action

The mechanism by which N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzenesulfonamide exerts its effects is based on its interactions with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular pathways and targets depend on the context of its application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds:

  • N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-chlorobenzenesulfonamide

  • N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-fluorobenzenesulfonamide

Uniqueness: What sets N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzenesulfonamide apart from similar compounds is its methoxy group, which can significantly influence its chemical reactivity, biological activity, and physical properties, making it a compound of distinct interest in various research and application areas.

Hope that was helpful!

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S2/c1-23-11-4-2-3-5-12(11)25(21,22)16-7-8-18-14(19)13-10(6-9-24-13)17-15(18)20/h2-6,9,16H,7-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKNAATUKQUUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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